
Mepazine hydrochloride
概要
説明
メパジン(塩酸塩)は、以前は神経遮断薬または主要な鎮静剤として使用されていました。 メパジン(塩酸塩)は、特に精神医学において、催眠薬や抑うつ薬ではなく、鎮静剤としての潜在的な治療効果について研究されています .
製法
メパジン(塩酸塩)の合成には、特定の条件下でフェノチアジンと1-メチルピペリジンを反応させることが含まれます。 この反応は通常、エタノールなどの溶媒と塩酸などの触媒を必要とし、塩酸塩の形成を促進します . 産業的な製造方法は、同様の合成経路を大規模に行う場合がありますが、収率と純度を高くするために反応条件を最適化します。
準備方法
The synthesis of Mepazine (hydrochloride) involves the reaction of phenothiazine with 1-methylpiperidine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
メパジン(塩酸塩)は、次のようなさまざまな化学反応を起こします。
酸化: メパジンは酸化されてスルホキシドやスルホンを形成することができます。
還元: 還元反応は、メパジンを対応するアミン誘導体に変換することができます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤があります。 これらの反応から生成される主な生成物には、スルホキシド、スルホン、およびさまざまな置換誘導体が含まれます .
科学研究への応用
メパジン(塩酸塩)は、さまざまな分野における科学研究への応用について調査されています。
化学: フェノチアジン誘導体の反応性を研究するためのモデル化合物として使用されます。
生物学: メパジンは、アポトーシスや細胞生存率を含む細胞プロセスへの影響について研究されています.
科学的研究の応用
Mepazine (hydrochloride) has been explored for its scientific research applications in various fields:
Chemistry: It is used as a model compound to study the reactivity of phenothiazine derivatives.
作用機序
メパジン(塩酸塩)は、主にMALT1プロテアーゼとの相互作用を通じて効果を発揮します。 MALT1のタンパク質分解活性を阻害し、先天性免疫と獲得免疫において重要な役割を果たします . MALT1を阻害することにより、メパジンはさまざまな細胞経路を調節することができ、特定の癌細胞株におけるアポトーシスの促進と細胞生存率の低下などの効果をもたらします .
類似の化合物との比較
メパジン(塩酸塩)は、クロルプロマジンやプロメタジンなどの他のフェノチアジン誘導体と構造的に関連しています . これらの化合物と比較して、メパジンは、強力な副交感神経遮断作用と抗コリン作用があるため、鎮静作用が少なく、錐体外路症状のリスクが低いという副作用プロファイルを持っています . その他の類似の化合物には以下が含まれます。
クロルプロマジン: 抗精神病薬として使用されます。
プロメタジン: 抗ヒスタミン薬および制吐薬として使用されます。
ペルフェナジン: 副作用プロファイルが異なる別の抗精神病薬.
メパジンの独自性は、他のフェノチアジン誘導体にはない一般的な特徴ではない、MALT1プロテアーゼの特異的な阻害にあります .
類似化合物との比較
Mepazine (hydrochloride) is structurally related to other phenothiazine derivatives, such as chlorpromazine and promethazine . Compared to these compounds, Mepazine has a different side effect profile, with less sedation and a lower risk of extrapyramidal symptoms due to its potent parasympatholytic and anticholinergic effects . Other similar compounds include:
Chlorpromazine: Used as an antipsychotic medication.
Promethazine: Used as an antihistamine and antiemetic.
Perphenazine: Another antipsychotic with a different side effect profile.
Mepazine’s uniqueness lies in its specific inhibition of MALT1 protease, which is not a common feature among other phenothiazine derivatives .
特性
IUPAC Name |
10-[(1-methylpiperidin-3-yl)methyl]phenothiazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S.ClH/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21;/h2-5,8-11,15H,6-7,12-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCFKYRNUBRPIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60-89-9 (Parent) | |
| Record name | Mepazine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
346.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2975-36-2 | |
| Record name | 10H-Phenothiazine, 10-[(1-methyl-3-piperidinyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2975-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mepazine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mepazine chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10-[(1-methyl-3-piperidyl)methyl]-10H-phenothiazine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PECAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIW15Q5R21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


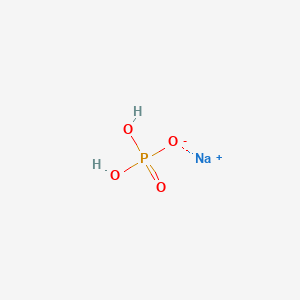
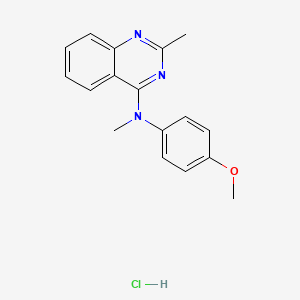

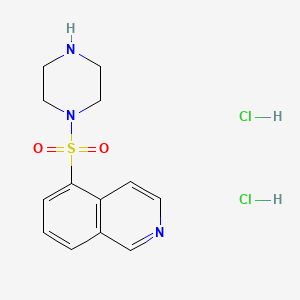
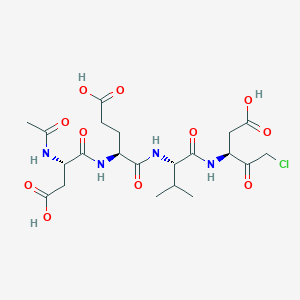
![4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)

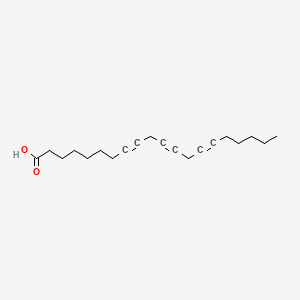
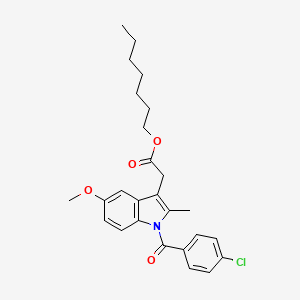




![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)
